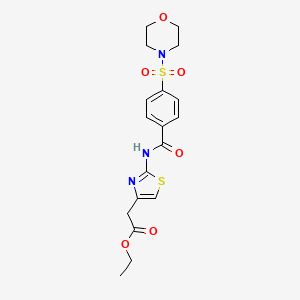

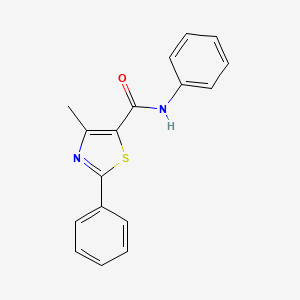

4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives are known for their diverse biological activities, including anticancer properties. The papers provided do not directly discuss this compound, but they do provide insights into similar thiazole derivatives and their synthesis, molecular structure, and biological activities, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the formation of amide bonds. For instance, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was achieved using microwave irradiation, which is a solvent-free method providing a facile approach to the synthesis of such compounds . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of this compound could also involve cyclization and amide bond formation, potentially under conditions that promote efficient and high-yielding reactions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted with various functional groups to modulate the compound's properties. X-ray diffraction data for a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, revealed that it crystallized in an orthorhombic system . Although the exact molecular structure of this compound is not provided, it can be inferred that the presence of the thiazole core and the diphenyl substitution would influence its crystalline structure and potentially its biological activity.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including those that lead to the formation of Schiff's bases, as seen in the synthesis of benzamide derivatives containing a thiadiazole scaffold . The reactivity of the thiazole ring and its substituents can be exploited to create a wide range of compounds with potential biological activities. The specific chemical reactions that this compound might undergo are not detailed in the provided papers, but it is likely that it would share similar reactivity patterns with other thiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can affect the lipophilicity and electronic properties of the molecule . The papers do not provide specific data on the physical and chemical properties of this compound, but it can be anticipated that the methyl and diphenyl groups would impact its solubility, stability, and overall reactivity.

Scientific Research Applications

Synthesis and Biological Activity

4-Methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide is part of a broader class of thiazole derivatives that have been extensively studied due to their wide range of biological activities. Research in this area includes:

Synthesis and Biological Screening : Thiazole derivatives, including compounds structurally similar to this compound, have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives showed effectiveness against certain Gram-positive and Gram-negative bacteria and exhibited antifungal properties in some cases (Mhaske et al., 2011).

Anticancer Activity : Some thiazole-5-carboxamide derivatives, including 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, have been synthesized and tested for anticancer activity. These studies found that specific substitutions on the thiazole ring could yield compounds with moderate anticancer activity against various cancer cell lines (Cai et al., 2016).

Fungicidal Activity : Research on N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides demonstrated significant fungicidal activities against certain fungal species, indicating potential applications in agriculture or as antifungal agents (Li Wei, 2012).

Anti-Inflammatory and Analgesic Activities : Some studies on imidazothiazole derivatives, which are structurally related to thiazole carboxamides, have indicated potential anti-inflammatory and analgesic activities. These compounds were synthesized and characterized, with some showing significant cell viability and nitrite reducing effects, comparable to standard drugs (Soyer Can et al., 2021).

Dyeing Polyester Fibers : Thiazole derivatives have also been used in the synthesis of novel heterocyclic aryl monoazo organic compounds for dyeing polyester fabrics. These compounds exhibited high efficiency and were applied for sterile and biologically active fabric applications (Khalifa et al., 2015).

Safety and Hazards

While specific safety and hazard information for “4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. For example, some thiazole derivatives have hazard statements such as “H227, H315, H318, H335” and precautionary statements such as "P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501" .

Mechanism of Action

Target of Action

Thiazoles, the core structure of this compound, are known to interact with a variety of biological targets . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazoles are known to interact with their targets in various ways, leading to a range of biological effects . For instance, they can inhibit or stimulate biochemical pathways, enzymes, or receptors in biological systems .

Biochemical Pathways

Thiazoles are known to activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

properties

IUPAC Name |

4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12-15(16(20)19-14-10-6-3-7-11-14)21-17(18-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWZNDDLUNWWPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)

![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)